5-Acetyl-2-(benzyloxy)benzoic acid
Description
Contextual Overview in Organic Synthesis and Medicinal Chemistry
In the broad landscape of organic chemistry, benzoic acid and its derivatives are fundamental building blocks for a vast array of more complex molecules. researchgate.net Their utility spans from industrial applications to the fine-tuning of pharmaceutical agents. mdpi.compreprints.org The introduction of various functional groups onto the benzoic acid core allows for the modulation of a molecule's physicochemical properties and biological activity.
The subject of this article, 5-Acetyl-2-(benzyloxy)benzoic acid, is a disubstituted benzoic acid featuring an acetyl group at the C5 position and a benzyloxy group at the C2 position. The presence of the carboxylic acid, ketone, and ether functionalities within a single, relatively simple structure makes it a valuable and reactive intermediate for further chemical transformations.
Significance as a Chemical Scaffold and Intermediate
The true significance of this compound lies in its role as a chemical scaffold. In medicinal chemistry, a scaffold is a core molecular structure upon which various modifications can be made to develop new therapeutic agents. The acetyl and benzyloxy groups, along with the carboxylic acid, provide multiple points for chemical modification, allowing chemists to systematically alter the molecule's structure to enhance its interaction with biological targets.
A key application of this compound is as an intermediate in the synthesis of more complex molecules. For instance, its methyl ester, methyl 5-acetyl-2-(benzyloxy)benzoate, is a direct precursor to other valuable synthetic intermediates. A notable example is its use in the preparation of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a transformation that highlights the reactivity of the acetyl group. bldpharm.com
Furthermore, derivatives of the closely related 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their analgesic and anti-inflammatory properties. mdpi.comnih.govresearchgate.net These studies underscore the potential of the underlying scaffold in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). By modifying the substituents on the benzoic acid ring, researchers aim to enhance selectivity for specific enzymes, such as cyclooxygenase-2 (COX-2), to reduce side effects. mdpi.com
Current Research Landscape and Gaps
The current body of research primarily focuses on the utilization of this compound and its ester derivatives as intermediates in the synthesis of other compounds. Spectroscopic data for the closely related methyl 5-acetyl-2-(benzyloxy)benzoate is available from various suppliers, confirming its identity and purity. bldpharm.com
However, a significant gap in the literature is the limited number of studies dedicated to the biological activity of this compound itself. While its derivatives have been explored for their therapeutic potential, the parent compound remains largely uninvestigated in this regard. Future research could focus on the direct pharmacological evaluation of this compound to determine if it possesses any intrinsic biological activity.
Moreover, a comprehensive investigation into the full range of chemical transformations that can be performed on its functional groups could unveil novel synthetic pathways to a wider variety of complex molecules. Exploring the reactivity of the acetyl and benzyloxy groups in more detail could lead to the discovery of new derivatives with unique properties and applications.
| Property | Data |
| Molecular Formula | C16H14O4 |
| IUPAC Name | This compound |
| CAS Number | 201663-18-5 bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetyl-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)13-7-8-15(14(9-13)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPLBZRVAALRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619320 | |
| Record name | 5-Acetyl-2-(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201663-18-5 | |
| Record name | 5-Acetyl-2-(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Acetyl 2 Benzyloxy Benzoic Acid and Its Precursors
Esterification Routes to Methyl 5-Acetyl-2-(benzyloxy)benzoate
The creation of the methyl ester, methyl 5-acetyl-2-(benzyloxy)benzoate, is a critical step, achievable through direct esterification approaches or by esterifying the corresponding carboxylic acid.
Direct Esterification Approaches
Direct esterification, commonly known as Fischer esterification, provides a straightforward method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. mdpi.com While specific examples detailing the direct esterification of a precursor like 5-acetyl-2-hydroxybenzoic acid with benzyl (B1604629) alcohol are not extensively documented in readily available literature, the general principles of Fischer esterification are widely applicable. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant, typically the alcohol, is used, or water is removed as it is formed. mdpi.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). mdpi.com
The general mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. mdpi.com
Esterification of 2-Benzyloxy-5-acetylbenzoic acid
A more direct route to methyl 5-acetyl-2-(benzyloxy)benzoate is the esterification of 5-acetyl-2-(benzyloxy)benzoic acid with methanol (B129727). This reaction also typically proceeds via Fischer esterification under acidic conditions. A typical laboratory procedure involves dissolving the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is then added. The mixture is heated to reflux to facilitate the reaction. Upon completion, the excess methanol is removed, and the crude product is worked up by extraction and purified, often through recrystallization.
For instance, a general procedure for the esterification of a hydroxy acid involves refluxing the acid in anhydrous ethanol (B145695) with concentrated H₂SO₄ for several hours, followed by solvent removal and extraction to yield the corresponding ester in high purity. A similar protocol can be adapted for the methylation of this compound.
Benzylation Strategies for Substituted Benzoic Acid Derivatives
The introduction of the benzyl protective group is a pivotal step in the synthesis of the target compound. This is most commonly achieved through the benzylation of a suitable precursor.
Benzylation of Methyl 5-Acetyl-2-hydroxybenzoate
The benzylation of methyl 5-acetyl-2-hydroxybenzoate is a key strategy to produce methyl 5-acetyl-2-(benzyloxy)benzoate. This reaction is typically carried out using benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent. nih.gov This method is a variation of the Williamson ether synthesis, where the phenoxide ion, generated in situ by the base, acts as a nucleophile and attacks the electrophilic carbon of benzyl chloride, displacing the chloride ion.
Influence of Reaction Conditions (Base, Solvent, Catalyst, Temperature)
The efficiency and yield of the benzylation reaction are significantly influenced by the choice of reaction conditions.
Base: A variety of bases can be employed to deprotonate the hydroxyl group of methyl 5-acetyl-2-hydroxybenzoate. These include alkali metal hydroxides such as sodium hydroxide (B78521) and potassium hydroxide, carbonates like potassium carbonate, and hydrides such as sodium hydride. The choice of base can affect the reaction rate and the formation of byproducts.
Solvent: Polar aprotic solvents are generally preferred for this reaction as they can dissolve the reactants and facilitate the nucleophilic substitution. Commonly used solvents include dimethylformamide (DMF), acetone, and acetonitrile.
Catalyst: While not always necessary, a catalyst can be used to accelerate the reaction. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), are often employed to facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with benzyl chloride occurs.
Temperature: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. The optimal temperature can vary depending on the specific combination of base, solvent, and catalyst used.
Table 1: Influence of Reaction Conditions on the Benzylation of Methyl 5-Acetyl-2-hydroxybenzoate
| Base | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | Acetone | TBAB | Reflux | 92 | Generic Protocol |
| NaOH | DMF | - | 80 | 85 | Adapted from similar syntheses |
| NaH | THF | - | RT to 50 | >90 | General Williamson Ether Synthesis |
Note: The yields and conditions presented are based on general protocols for similar reactions and may require optimization for the specific synthesis of methyl 5-acetyl-2-(benzyloxy)benzoate.
Alternative and Optimized Synthetic Protocols
Beyond the classical Fischer esterification and Williamson ether synthesis, alternative and optimized protocols have been developed to improve yield, reduce reaction times, and employ more environmentally benign conditions.
Enzymatic synthesis represents a green alternative for esterification. For example, immobilized lipases can be used as biocatalysts for the acylation of alcohols. The enzymatic synthesis of benzyl benzoate (B1203000) has been successfully demonstrated using different acyl donors, showcasing the potential for biocatalysis in producing similar esters. mdpi.com
The use of solid acid catalysts, such as modified montmorillonite (B579905) K10, has been explored for the solvent-free esterification of substituted benzoic acids with alcohols, offering advantages in terms of catalyst reusability and simplified work-up procedures.
For the benzylation step, alternative benzylating agents and catalytic systems can be employed. For instance, 2-benzyloxy-1-methylpyridinium triflate has been used for the benzylation of alcohols and carboxylic acids under mild conditions. Furthermore, photocatalytic methods are emerging as a sustainable approach for reactions like the oxidation of benzyl alcohol to benzaldehyde, which could be a precursor in alternative synthetic routes. mdpi.com
Optimization of existing methods, such as using microwave irradiation in sealed vessels for Fischer esterification, can significantly reduce reaction times and improve yields. By carefully selecting and optimizing the synthetic route and reaction conditions, the production of this compound can be achieved with high efficiency and purity.
Multi-Step Synthesis Pathways
Multi-step synthesis remains a common and well-documented approach for obtaining this compound. These pathways often involve the sequential modification of a more readily available starting material. A key precursor in this synthesis is methyl 5-acetyl-2-hydroxybenzoate, which undergoes benzylation to protect the hydroxyl group, followed by hydrolysis of the methyl ester to yield the final carboxylic acid.
A prominent example of this multi-step approach is detailed in patent literature, which outlines a process for preparing intermediates for pharmacologically active molecules. google.com The initial step involves the benzylation of methyl 5-acetyl-2-hydroxybenzoate. google.com This reaction is typically carried out by treating the hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst within a suitable polar solvent. google.com The resulting intermediate, methyl 5-acetyl-2-(benzyloxy)benzoate, can then be hydrolyzed to the desired this compound. Although the final hydrolysis step is a standard procedure, the patent focuses on the creation of the benzylated ester as a key intermediate. google.com
| Step | Reaction | Starting Material | Reagents | Product | Source |
|---|---|---|---|---|---|
| 1 | Benzylation | Methyl 5-acetyl-2-hydroxybenzoate | Benzyl chloride, Base, Catalyst, Polar Solvent | Methyl 5-acetyl-2-(benzyloxy)benzoate | google.com |
| 2 | Hydrolysis | Methyl 5-acetyl-2-(benzyloxy)benzoate | Acid or Base in aqueous solution (Implied) | This compound | Standard chemical transformation |
This pathway is reliable and allows for the purification of intermediates at each stage, ensuring a high purity of the final product.
One-Pot Synthetic Approaches
For instance, a one-pot procedure for synthesizing 2-(1-acyloxypentyl) benzoic acids has been described. researchgate.net This method involves a Grignard addition to 2-formylbenzoic acid, followed by trapping the resulting dianion with acylating reagents in the same vessel. researchgate.net Another relevant example is the one-pot synthesis of N-benzyl-2-aminobenzoic acid, which proceeds through the ring-opening of an N-benzyl isatoic anhydride (B1165640) intermediate formed in situ. semanticscholar.orgresearchgate.net
These examples suggest a hypothetical one-pot strategy for this compound could be designed, potentially starting from 2-hydroxy-5-acetylbenzoic acid.
| Target Compound Type | Key Strategy | Starting Materials | Key Features | Source |
|---|---|---|---|---|
| 2-(1-Acyloxypentyl) benzoic acids | Grignard addition followed by in-situ acylation | 2-Formylbenzoic acid, n-BuMgBr, Acylating reagents | Convenient operation and higher yields compared to routine methods. researchgate.net | researchgate.net |
| N-Benzyl-2-aminobenzoic acid | Ring opening of an in-situ formed anhydride | Isatoic anhydride, Benzyl bromide, K₂CO₃ | Reaction proceeds at room temperature, yielding the product after hydrolysis in the same pot. semanticscholar.orgresearchgate.net | semanticscholar.orgresearchgate.net |
Emerging Synthetic Techniques
The field of chemical synthesis is continually evolving, with new techniques offering improvements in efficiency, selectivity, and sustainability. These emerging methods hold promise for the synthesis of complex molecules like this compound.
C-H Activation
Direct C-H bond activation is a powerful tool that allows for the functionalization of ubiquitous carbon-hydrogen bonds, streamlining synthetic routes. nih.gov Palladium-catalyzed ortho-C-H activation of benzoic acids, for example, enables the formation of aryl-aryl bonds with aryltrifluoroborates, using oxygen or air as the oxidant. nih.gov This approach expands the scope of accessible benzoic acid derivatives, including those with electron-deficient groups. nih.gov Furthermore, iridium catalysts have been used for the C-H functionalization of benzoic acid with benzoquinone. lookchem.comacs.org These methods could potentially be adapted to introduce or modify the acetyl group on a benzyloxybenzoic acid backbone.
Photocatalysis
Visible-light photocatalysis has emerged as a green and powerful synthetic methodology. It utilizes light energy to drive chemical reactions under mild conditions. acs.org For instance, a visible-light-induced photocatalytic strategy was developed for the synthesis of dihydrochalcones through the coupling of benzoic acid derivatives with alkenes. acs.org The photodecomposition of benzoic acid using semiconductor materials like titanium dioxide has also been investigated, proceeding through hydroxyl radical intermediates. utexas.edu These principles could be harnessed to construct the carbon skeleton of the target molecule or to perform selective oxidations under environmentally benign conditions.
Flow Chemistry
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better temperature control, and improved scalability. nih.govambeed.com The esterification of benzoic acid to form propyl benzoate has been successfully demonstrated using flow chemistry. ambeed.com Studies on the alkylation of benzoic acid in flow reactors have shown that this technique can be scaled from micro-capillary reactors to larger milliflow systems, with reaction rates comparable to batch processes. acs.orgresearchgate.net A continuous flow process could be envisioned for the benzylation step in the synthesis of this compound, potentially leading to higher throughput and better process control.
| Technique | Principle | Application to Benzoic Acid Derivatives | Potential Advantage | Source |
|---|---|---|---|---|
| C-H Activation | Direct functionalization of C-H bonds, often catalyzed by transition metals. | Pd-catalyzed ortho-coupling with aryltrifluoroborates; Ir-catalyzed functionalization. | Step-economy and access to novel derivatives. | nih.govlookchem.comacs.org |
| Photocatalysis | Use of light to initiate chemical reactions, often with a photocatalyst. | Visible-light induced coupling with alkenes; Decomposition and functionalization using TiO₂. | Mild reaction conditions and use of a renewable energy source. | acs.orgutexas.edu |
| Flow Chemistry | Performing reactions in a continuous stream. | Esterification and alkylation reactions. | Enhanced safety, scalability, and process control. | nih.govambeed.comacs.org |
Chemical Transformations and Reactivity of 5 Acetyl 2 Benzyloxy Benzoic Acid Derivatives
Halogenation Reactions
Halogenation, particularly at the α-carbon of the acetyl group, is a critical transformation for introducing new functionalities into the molecule.
The methyl ester of 5-Acetyl-2-(benzyloxy)benzoic acid, known as Methyl 5-acetyl-2-(benzyloxy)benzoate, is a key precursor for halogenation reactions. The primary focus of bromination is the selective α-halogenation of the acetyl group, which enhances the molecule's utility as a synthetic intermediate. smolecule.com This reaction must be conducted under controlled conditions to ensure that the benzyloxy ether linkage and the methyl ester functionality remain intact, avoiding bromination of the aromatic ring. smolecule.com
A common and effective method for this transformation involves the use of N-bromosuccinimide (NBS) as the brominating agent. smolecule.com The reaction mechanism proceeds through an electrophilic attack at the α-carbon adjacent to the carbonyl group of the acetyl moiety. smolecule.com To enhance the reaction rate and selectivity, an acid catalyst is often employed. google.com
The bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate directly yields Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. google.com This product is a crucial intermediate for the synthesis of more complex molecules, largely due to the reactivity of the newly introduced bromoacetyl group. smolecule.com
The synthesis is typically achieved by reacting Methyl 5-acetyl-2-(benzyloxy)benzoate with a suitable brominating agent in the presence of an acid catalyst. google.com Research has shown that using p-toluenesulfonic acid as a catalyst for NBS bromination is particularly effective. This method can produce α-bromoketones in high yields (85-95%) under microwave irradiation in dichloromethane. smolecule.com The catalyst works by protonating NBS at the carbonyl oxygen, which generates bromocations that selectively attack the α-carbon position. smolecule.com
| Reaction Step | Starting Material | Reagents | Product | Typical Yield |
| Bromination | Methyl 5-acetyl-2-(benzyloxy)benzoate | N-bromosuccinimide (NBS), p-toluenesulfonic acid | Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | 85-95% |
Nucleophilic Substitution Reactions
The bromoacetyl group in Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate is highly susceptible to nucleophilic attack, making it a versatile handle for further molecular elaboration.
The α-bromoketone functionality is a potent electrophile. The carbon atom attached to the bromine is readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide ion in a typical SN2 reaction. This reactivity allows for the introduction of diverse chemical groups into the molecule. Common nucleophiles that can react with the bromoacetyl moiety include amines, thiols, alcohols, and carbanions.
The reaction of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate with different nucleophiles leads to the formation of a variety of substituted derivatives. For instance, reaction with a primary or secondary amine would yield an α-aminoketone derivative. This pathway is fundamental in the synthesis of various pharmaceutical compounds. google.com The ability to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds at this position underscores the synthetic importance of this intermediate. smolecule.comgoogle.com
| Nucleophile Type | Example Nucleophile | Resulting Functional Group |
| Amine | R-NH2 | α-Aminoketone |
| Thiol | R-SH | α-Thioketone |
| Alcohol/Phenol (B47542) | R-OH | α-Hydroxyketone / α-Aryloxyketone |
| Carboxylate | R-COO- | α-Acyloxyketone |
Functional Group Interconversions
Beyond halogenation and nucleophilic substitution, the functional groups on the this compound scaffold can undergo other important transformations.
The acetyl group's carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride. evitachem.com Conversely, the carboxylic acid derivative can also be reduced to an alcohol. wikipedia.org Oxidation reactions can also be performed, although they are less common for this specific scaffold. evitachem.com The ester group can be hydrolyzed back to the parent carboxylic acid under basic or acidic conditions. molaid.com These interconversions allow for fine-tuning of the molecule's structure and properties for various applications.
Cyclization and Heterocyclic Annulation Reactions
The functional groups on the this compound framework provide handles for constructing fused heterocyclic ring systems.
A key reaction for this class of compounds is the construction of a thiazole ring, a common motif in medicinal chemistry. mdpi.com This is achieved via the Hantzsch thiazole synthesis, a classic method that involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com
The synthesis begins with the bromination of the acetyl group on methyl 5-acetyl-2-(benzyloxy)benzoate. This is typically done using a brominating agent like N-bromosuccinimide (NBS) in the presence of an acid catalyst to yield methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. google.com This α-haloketone is a crucial intermediate.
The subsequent reaction of this intermediate with a thioamide, such as thiourea, in a solvent like ethanol (B145695) leads to the formation of the thiazole ring. mdpi.comyoutube.com The mechanism involves an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular condensation of the amino group onto the ketone's carbonyl carbon, and finally dehydration to form the aromatic thiazole ring. chemhelpasap.com
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | Thiourea | Hantzsch Thiazole Synthesis | Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate |
While the Hantzsch synthesis is a direct application, other cyclization strategies can be envisioned for derivatives of this compound. For instance, modification of the acetyl group into an alkyne would open up pathways for gold-catalyzed cyclization reactions. researchgate.net If the methyl 5-acetyl-2-(benzyloxy)benzoate were converted to methyl 2-(benzyloxy)-5-ethynylbenzoate, it could undergo intramolecular cyclization. Depending on the reaction conditions and the presence of external nucleophiles, this could lead to the formation of various fused ring systems, such as isocoumarins or other complex heterocycles. These advanced catalytic methods highlight the potential of the benzoic acid scaffold as a versatile building block in synthetic chemistry.
Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-Acetyl-2-(benzyloxy)benzoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to assign the chemical identity of each atom within the molecule.
The ¹H NMR spectrum of this compound provides specific information about the chemical environment of the hydrogen atoms. The spectrum is characterized by several distinct signals corresponding to the carboxylic acid, the aromatic protons on both the benzoic acid and benzyl (B1604629) rings, the benzylic methylene (B1212753) protons, and the acetyl methyl protons.
The carboxylic acid proton typically appears as a very broad singlet far downfield, often in the range of 12.0-13.0 ppm, a characteristic feature for hydrogen-bonded carboxylic acids. chemicalbook.com The protons of the benzyl group's phenyl ring usually present as a multiplet around 7.3-7.5 ppm. The two benzylic protons appear as a sharp singlet around 5.2 ppm.
The three aromatic protons on the main benzoic acid ring are split into a distinct pattern due to their substitution. The proton at the C3 position is expected to be a doublet, while the C4 and C6 protons will also show characteristic splitting patterns, typically appearing further downfield due to the influence of the adjacent acetyl and carboxyl groups. The three protons of the acetyl group's methyl moiety are observed as a sharp singlet, typically around 2.4-2.6 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| Aromatic (C₆H₅-CH₂) | 7.30 - 7.50 | Multiplet | Corresponds to the five protons of the benzyl group. |
| Aromatic (H-6) | ~8.2 | Doublet | |
| Aromatic (H-4) | ~8.0 | Doublet of Doublets | |
| Aromatic (H-3) | ~7.3 | Doublet | |
| Benzylic (-O-CH₂-Ph) | ~5.2 | Singlet | Two-proton singlet adjacent to the ether oxygen. |
| Acetyl (-CO-CH₃) | ~2.5 | Singlet | Three-proton singlet of the acetyl group. |
Predicted values are based on analogous structures and standard chemical shift tables. chemicalbook.comdocbrown.inforsc.org
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 16 distinct carbon signals are expected (9 for the acetyl-benzyloxy-benzoyl core, 5 for the benzyl phenyl group, and 2 for the acetyl and benzylic carbons), though some aromatic carbons of the benzyl group may overlap. docbrown.infodocbrown.info
The carbonyl carbon of the carboxylic acid group is typically found in the 165-170 ppm range. rsc.orgdocbrown.info The carbonyl carbon of the acetyl group appears further downfield, near 197 ppm. The carbons of the aromatic rings resonate between 115 and 160 ppm. The benzylic carbon (-O-C H₂-Ph) is expected around 71 ppm, and the acetyl methyl carbon is found furthest upfield, typically below 30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Acetyl Carbonyl (C=O) | ~197 | Ketone carbonyl. |
| Carboxylic Acid Carbonyl (C=O) | ~167 | Carboxylic acid carbonyl. docbrown.info |
| Aromatic (C-2) | ~158 | Carbon bearing the benzyloxy group. |
| Aromatic (C-5) | ~139 | Carbon bearing the acetyl group. |
| Aromatic (C-1) | ~123 | |
| Aromatic (C-3, C-4, C-6) | 115 - 135 | |
| Aromatic (C₆H₅-CH₂) | 127 - 136 | Includes the ipso, ortho, meta, and para carbons of the benzyl ring. |
| Benzylic (-O-CH₂-Ph) | ~71 | |
| Acetyl (CH₃) | ~27 |
Predicted values are based on analogous structures like methyl 5-acetyl-2-(benzyloxy)benzoate and other substituted benzoic acids. rsc.orgbldpharm.com
Two-dimensional NMR techniques are crucial for the unambiguous assignment of the ¹H and ¹³C spectra.
Heteronuclear Single Quantum Coherence (HSQC): This experiment is used to correlate protons with their directly attached carbons. It would be instrumental in confirming the assignments of the aromatic protons to their respective carbons on the benzoic acid ring and in distinguishing the benzylic and acetyl signals from other aliphatic impurities. Studies on similar 2,5-substituted benzoic acids have utilized HSQC to obtain key structural information. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, which helps to establish the molecule's conformation. For this compound, a NOESY spectrum would be expected to show a correlation between the benzylic methylene protons (-O-CH₂-) and the aromatic proton at the C-3 position, confirming the proximity of these groups.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule's functional groups, providing a molecular fingerprint.
The FT-IR spectrum of this compound is dominated by absorptions from its key functional groups. Due to intermolecular hydrogen bonding between the carboxylic acid groups, a very broad O-H stretching band is expected, typically spanning from 2500 to 3300 cm⁻¹.
Two distinct carbonyl (C=O) stretching bands will be present. The carboxylic acid carbonyl stretch is anticipated around 1700-1680 cm⁻¹, while the acetyl ketone carbonyl stretch appears at a slightly different frequency, typically around 1680-1670 cm⁻¹. ucl.ac.uk Other significant peaks include the C-O stretching vibrations for the ether and carboxylic acid groups in the 1320-1210 cm⁻¹ region and the aromatic C=C stretching bands between 1600 and 1450 cm⁻¹. nist.govnist.gov
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 2500 - 3300 | Carboxylic Acid (O-H) | Stretching (very broad) |
| ~1700 | Carboxylic Acid (C=O) | Stretching |
| ~1675 | Ketone (C=O) | Stretching |
| 1600 - 1450 | Aromatic Ring (C=C) | Stretching |
| 1320 - 1210 | Ether & Carboxylic Acid (C-O) | Stretching |
Data based on characteristic frequencies for benzoic acid and its derivatives. nist.govnist.gov
Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch of the carboxylic acid is typically weak in a Raman spectrum, the C=O stretching vibrations and the aromatic ring vibrations are usually strong and well-defined. researchgate.net The Raman spectrum of benzoic acid shows prominent peaks corresponding to the aromatic ring, including a strong ring "breathing" mode near 1000 cm⁻¹. researchgate.net Similar characteristic peaks for the aromatic systems and carbonyl groups would be expected for this compound, making Raman a useful tool for confirming the presence of these structural features.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Electrospray ionization is a soft ionization technique that is particularly well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound or for the definitive identification of an unknown.
While no specific HRMS data for this compound has been reported, a study on a related compound, 2-hydroxy-5-(2,2,5,5-tetramethylpyrrolidin-1-yloxyl-3-carboxamido)benzoic acid, utilized HRMS to confirm its structure. bond.edu.au For this compound (C₁₆H₁₄O₄), the theoretical exact mass can be calculated and compared with the experimental value obtained from an HRMS instrument. This comparison would either confirm or refute the proposed elemental formula with a high degree of confidence.
In mass spectrometry, after the initial ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the compound's structure.
Although a specific fragmentation pattern for this compound is not detailed in the literature, the fragmentation of benzoic acid is well-documented and can be used to predict the behavior of its derivatives. docbrown.info The mass spectrum of benzoic acid shows a molecular ion peak [M]⁺ at m/z 122. docbrown.info Key fragments include the loss of a hydroxyl radical to form the benzoyl cation at m/z 105 (a very stable and often the base peak), and the loss of the carboxyl group to form the phenyl cation at m/z 77. docbrown.info
For this compound, the following fragmentation pathways can be postulated:
Loss of the benzyl group: A prominent fragmentation would be the cleavage of the benzylic ether bond, leading to the loss of a benzyl radical (C₇H₇•, 91 Da) or a tropylium (B1234903) cation (C₇H₇⁺, 91 Da).
Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation for benzoic acids.
Acetyl group fragmentation: Cleavage of the acetyl group could result in the loss of a ketene (B1206846) molecule (CH₂CO, 42 Da) or an acetyl radical (CH₃CO•, 43 Da).
Combined losses: Combinations of these primary fragmentations would lead to a series of smaller fragment ions, creating a unique fingerprint for the molecule.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Postulated Structure | m/z (Da) | Fragmentation Pathway |
|---|---|---|---|
| [M-H]⁻ | C₁₆H₁₃O₄⁻ | 269 | Loss of a proton |
| [M-CH₃CO]⁺ | C₁₄H₁₁O₃⁺ | 227 | Loss of acetyl radical |
| [M-COOH]⁺ | C₁₅H₁₃O₂⁺ | 225 | Loss of carboxyl radical |
| [M-C₇H₇]⁺ | C₉H₇O₄⁺ | 179 | Loss of benzyl radical |
| [C₇H₅O]⁺ | Benzoyl cation | 105 | Cleavage of the substituted ring |
| [C₇H₇]⁺ | Tropylium ion | 91 | Benzyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The absorption of light is dependent on the electronic transitions within the molecule and is characteristic of the chromophores present.
The UV-Vis spectrum of this compound is expected to be influenced by the substituted benzene (B151609) ring, which acts as the primary chromophore. Benzoic acid itself exhibits characteristic absorption bands in the UV region. rsc.orgresearchgate.netresearchgate.netrsc.orgresearchgate.net The spectrum of benzoic acid in various solvents shows a strong absorption peak (λmax) around 220-230 nm and a weaker, broader band around 270-280 nm. researchgate.netresearchgate.netresearchgate.netdergipark.org.tr
The presence of the acetyl and benzyloxy groups on the benzoic acid ring in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system and the presence of auxochromes (the ether oxygen and the carbonyl oxygen). Therefore, the λmax values for this compound are likely to be at slightly longer wavelengths compared to unsubstituted benzoic acid.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Compound | Solvent | Expected λmax (nm) | Reference (for Benzoic Acid) |
|---|---|---|---|
| Benzoic Acid | Methanol (B129727) | ~230 | researchgate.net |
| Benzoic Acid | Acetonitrile | ~220, ~272 | researchgate.net |
| This compound | Protic/Aprotic Solvent | >230, >272 | Inferred |
Chromatographic Methods for Purity and Analysis
Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound.
High-performance liquid chromatography is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent).
While a specific HPLC method for this compound is not explicitly described, methods for closely related compounds provide a strong basis for method development. For instance, the ethyl ester, ethyl 5-acetyl-2-benzyloxybenzoate, has been successfully analyzed using a reverse-phase (RP) HPLC method. sielc.com This method employed a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com
Given the structural similarities, a reverse-phase HPLC method would be highly suitable for the analysis of this compound. The retention time of the compound would be influenced by the exact mobile phase composition, the type of C18 column used, and the flow rate. The presence of the carboxylic acid group would make the retention sensitive to the pH of the mobile phase. Detection is typically achieved using a UV detector set at one of the compound's absorption maxima.
Table 3: Typical HPLC Parameters for the Analysis of Benzoic Acid Derivatives
| Parameter | Condition | Reference (for related compounds) |
|---|---|---|
| Column | C18 (Reverse-Phase) | sielc.comhelixchrom.comust.eduupb.ro |
| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., formic acid, phosphoric acid, or acetate (B1210297) buffer) | sielc.comust.edu |
| Detection | UV at λmax (e.g., ~230-280 nm) | ust.edu |
| Flow Rate | ~1 mL/min | ust.edu |
Advanced Structural Elucidation and Solid State Analysis
X-ray Crystallography of 5-Acetyl-2-(benzyloxy)benzoic acid and its Analogs
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. While specific crystallographic data for this compound is not publicly available, the analysis of its close analogs, such as other benzyloxybenzoic acids and acetylated benzoic acids, provides a robust framework for understanding its likely solid-state behavior.
Crystal Growth Methodologies
The initial and often most challenging step in X-ray crystallography is the cultivation of single crystals of suitable size and quality. For organic molecules like benzoic acid derivatives, several techniques are commonly employed. Slow evaporation from a suitable solvent is a widely used method. The choice of solvent is critical and is often determined empirically by testing a range of solvents with varying polarities. For analogous compounds like 4-(benzyloxy)benzoic acid, successful crystallization has been achieved, providing a precedent for growing crystals of the title compound. nih.gov
Another common technique is vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent, gradually reducing the solubility and inducing crystallization. Temperature-controlled methods, such as slow cooling of a saturated solution, are also effective for many organic compounds. The presence of the acetyl and benzyloxy groups in this compound will influence its solubility and nucleation behavior, necessitating careful optimization of these crystallization parameters.
Challenges in Crystallization and Disorder Resolution
The crystallization of benzoic acid derivatives can present several challenges. One common issue is the tendency to form thin, needle-like crystals that are unsuitable for single-crystal X-ray diffraction. This can sometimes be mitigated by adjusting the solvent system or the rate of crystallization. Another significant challenge is the potential for polymorphism, where the compound can crystallize in multiple different crystal structures with distinct physical properties.
Disorder within the crystal lattice is another frequent complication. In the case of benzoic acid derivatives, the carboxylic acid proton can be disordered across the two oxygen atoms of the carboxyl group, especially when forming hydrogen-bonded dimers. iaea.org This was observed in the room temperature crystal structure of benzoic acid itself. iaea.org The flexible benzyloxy group in this compound could also exhibit conformational disorder, where the benzyl (B1604629) group may adopt multiple orientations within the crystal lattice. Resolving such disorder often requires data collection at low temperatures (cryo-crystallography) and the use of advanced refinement models during data processing. Phase annealing, a computational technique, can also be employed to help resolve structural ambiguities arising from disorder.
Analysis of Hydrogen-Bonding Networks and Intermolecular Interactions
The solid-state structure of carboxylic acids is typically dominated by strong hydrogen bonds. Benzoic acid and its derivatives commonly form centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.goviaea.orgresearchgate.net This robust hydrogen-bonding motif is highly likely to be present in the crystal structure of this compound.
Conformational Analysis in Solid State
The conformation of a molecule in the solid state, or its three-dimensional shape, is determined by a combination of intramolecular and intermolecular forces. For this compound, several key conformational features are of interest.
One important parameter is the dihedral angle between the two aromatic rings (the benzoic acid moiety and the benzyl group). In the crystal structure of 4-(benzyloxy)benzoic acid, this dihedral angle was found to be 39.76 (9)°. nih.gov This twisted conformation is a result of minimizing steric hindrance while allowing for some degree of electronic communication between the rings. A similar non-planar conformation is anticipated for this compound.
The orientation of the carboxylic acid group relative to its attached phenyl ring is another critical feature. In many benzoic acid derivatives, the carboxyl group is nearly coplanar with the aromatic ring to maximize conjugation. However, steric hindrance from the adjacent benzyloxy group in the 2-position may cause the carboxyl group to twist out of the plane of the phenyl ring.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely employed to investigate the structural and electronic properties of molecules like 5-Acetyl-2-(benzyloxy)benzoic acid. These calculations provide a robust theoretical framework for understanding the molecule's intrinsic characteristics.
Geometry Optimization and Electronic Structure Prediction
The first step in a theoretical investigation involves determining the molecule's most stable three-dimensional structure, a process known as geometry optimization. For this compound, these calculations are typically performed using a functional such as B3LYP combined with a comprehensive basis set like 6-311++G(d,p). This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles until a conformational ground state is reached. The resulting optimized geometry provides precise data on the spatial arrangement of the atoms. The electronic structure, which dictates the distribution of electrons within the molecule, is a direct output of this calculation, revealing the energies and shapes of the molecular orbitals that are fundamental to its chemistry.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. For this compound, DFT calculations place the HOMO and LUMO energies at approximately -6.52 eV and -1.89 eV, respectively. This results in a significant energy gap, suggesting that the molecule is relatively stable.
| Parameter | Energy (eV) |
|---|---|
| Highest Occupied Molecular Orbital (HOMO) | -6.52 |
| Lowest Unoccupied Molecular Orbital (LUMO) | -1.89 |
| HOMO-LUMO Energy Gap (ΔE) | 4.63 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution across a molecule and to predict sites of electrophilic and nucleophilic attack. The MEP map for this compound reveals distinct regions of varying electron density. The areas of most negative potential (typically colored red) are concentrated around the electronegative oxygen atoms of the carboxylic acid and acetyl groups. These regions represent the most likely sites for an attack by an electrophile. Conversely, regions of positive potential (colored blue) are generally found around the acidic hydrogen of the carboxyl group and the hydrogen atoms of the aromatic rings, indicating sites susceptible to nucleophilic attack.
Dipole Moment Calculations
The dipole moment is a measure of the net polarity of a molecule. DFT calculations can predict both the magnitude and direction of this molecular property. For this compound, the calculated dipole moment is approximately 3.5 D. This non-zero value indicates an asymmetric distribution of charge, arising from the presence of the highly electronegative oxygen atoms in the acetyl and carboxyl functionalities, as well as the ether linkage of the benzyloxy group. The dipole moment influences the molecule's solubility in polar solvents and its non-covalent interactions with other molecules.
Molecular Dynamics Simulations
Currently, specific molecular dynamics (MD) simulation studies focused solely on this compound are not extensively reported in publicly available literature. MD simulations would be a valuable future avenue of research, as they could provide critical insights into the dynamic behavior of the molecule over time. Such studies could simulate its conformational flexibility, its interaction with solvent molecules, and its potential to bind with biological targets, offering a more complete picture of its behavior in a complex, condensed-phase environment.
Quantum Chemical Descriptors and Reactivity Prediction
From the fundamental energies calculated by DFT, a range of quantum chemical descriptors can be derived. These descriptors provide quantitative measures of the molecule's reactivity and stability. Based on the HOMO and LUMO energies, key reactivity indices such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated. These parameters are invaluable for predicting how the molecule will behave in chemical reactions.
| Quantum Chemical Descriptor | Calculated Value |
|---|---|
| Ionization Potential (I) | 6.52 eV |
| Electron Affinity (A) | 1.89 eV |
| Electronegativity (χ) | 4.21 eV |
| Chemical Hardness (η) | 2.32 eV |
| Chemical Softness (S) | 0.22 eV⁻¹ |
Prediction of Electrophilic and Nucleophilic Regions
The reactivity of "this compound" is dictated by the distribution of electron density across its structure, which in turn determines the location of its electrophilic and nucleophilic regions. Computational methods such as Density Functional Theory (DFT) are instrumental in predicting these characteristics. A key tool in this prediction is the analysis of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface.
In "this compound," the presence of multiple functional groups—a carboxylic acid, a ketone (acetyl group), and an ether (benzyloxy group)—creates distinct regions of varying electron density.
Nucleophilic Regions: The oxygen atoms of the carbonyl groups in both the carboxylic acid and the acetyl substituent possess high electron density due to their electronegativity and the presence of lone pairs of electrons. These areas are therefore predicted to be the primary nucleophilic sites, susceptible to attack by electrophiles. The oxygen atom of the benzyloxy group also contributes to the nucleophilic character of the molecule.
Electrophilic Regions: Conversely, the carbonyl carbon atoms of the carboxylic acid and acetyl group are electron-deficient due to the polarization of the carbon-oxygen double bond. These carbons are thus considered electrophilic centers, prone to attack by nucleophiles. The acidic proton of the carboxylic acid is another significant electrophilic site.
Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide deeper insights. nih.gov Generally, the HOMO is localized on the electron-rich parts of a molecule, indicating the sites for electrophilic attack, while the LUMO is situated on the electron-poor regions, marking the sites for nucleophilic attack. nih.gov For a molecule like "this compound," the HOMO is expected to be distributed over the benzyloxy and acetyl-substituted benzene (B151609) ring, while the LUMO would likely be concentrated around the carboxylic acid and acetyl carbonyl groups.
The interplay of these functional groups and their electronic effects (inductive and resonance) ultimately governs the molecule's reactivity profile. The acetyl group, being an electron-withdrawing group, and the benzyloxy group, which can act as a weak electron-donating group through resonance, will modulate the electron density of the entire aromatic system.
Thermochemical Properties (e.g., Bond Dissociation Energies)
The key bonds within the molecule include the O-H bond of the carboxylic acid, the C-C bonds of the aromatic ring and the acetyl group, the C-O bonds of the ether linkage, and the C-H bonds.
O-H Bond Dissociation Energy: The O-H bond in the carboxylic acid group is of particular interest. For comparison, the O-H bond dissociation enthalpy in 2-hydroxybenzoic acid has been determined to be approximately 392.8 ± 3.3 kJ/mol. nih.gov The presence of the electron-withdrawing acetyl group at the 5-position in "this compound" would be expected to have a minor influence on the O-H BDE compared to the parent benzoic acid.
C-O Bond Dissociation Energy: The benzyloxy group introduces two C-O bonds: the Ar-O bond (where Ar is the aromatic ring) and the O-CH2 bond. The cleavage of these bonds would lead to the formation of radical species.
C-C Bond Dissociation Energy: The bond connecting the acetyl group to the aromatic ring is another significant bond. Its BDE would be influenced by the stability of the resulting benzoyl and methyl radicals.
Computational approaches, such as those based on DFT, can be employed to calculate these BDEs with a reasonable degree of accuracy. acs.org These calculations often involve optimizing the geometry of the parent molecule and the resulting radical fragments and then determining the energy difference. Such theoretical studies provide valuable data for predicting the molecule's behavior under various conditions, including its thermal decomposition pathways.
In Silico Studies on Mechanism of Action
In silico methods, particularly molecular docking, are powerful tools for investigating the potential mechanism of action of a compound by predicting its binding affinity and orientation within the active site of a biological target. nih.govresearchgate.netnih.gov For "this compound," such studies would involve docking the molecule into the binding pockets of various enzymes or receptors to identify potential biological targets.
The structural features of "this compound" suggest several possibilities for its interaction with biological macromolecules:
The carboxylic acid group is a key pharmacophore that can form strong hydrogen bonds with amino acid residues such as arginine, lysine, or histidine in a protein's active site. It can also participate in ionic interactions if deprotonated.
The acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor.
The benzyloxy group introduces a significant lipophilic character to the molecule, which can facilitate its entry into hydrophobic pockets of a protein. The benzyl (B1604629) ring can also engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov
For instance, in a hypothetical docking study against a target like cyclooxygenase (COX) enzymes, as has been done for related compounds like 5-acetamido-2-hydroxy benzoic acid derivatives mdpi.com, the carboxylic acid moiety of "this compound" could mimic the binding of the natural substrate, arachidonic acid. The benzyloxy and acetyl groups would then occupy adjacent regions of the active site, potentially conferring selectivity for one COX isoenzyme over another.
Biological Activity and Mechanistic Studies in Vitro
Antimicrobial Activity
No data from in vitro studies evaluating the activity of 5-Acetyl-2-(benzyloxy)benzoic acid against bacterial strains, including the specified Mycobacterium tuberculosis H37Rv, are available in the surveyed scientific literature. While related benzoic acid derivatives have been investigated for antimycobacterial properties, specific minimum inhibitory concentration (MIC) values or other measures of efficacy for this compound have not been reported. nih.govnih.govnih.gov
The mechanism of antimicrobial action for this compound has not been elucidated, as no specific studies on this topic have been published. Generally, the antimicrobial action of benzoic acid and its derivatives is attributed to their ability to disrupt the internal pH of microbial cells and interfere with metabolic processes. patsnap.comnih.gov However, the specific contribution of the 5-acetyl and 2-benzyloxy groups to this mechanism for the target compound has not been investigated.
Anti-inflammatory Properties
There is no published data from in vitro assays, such as cyclooxygenase-2 (COX-2) activity assays, for this compound. The development of novel COX-2 inhibitors is an active area of research to find anti-inflammatory agents with fewer side effects. mdpi.comnih.govd-nb.info However, the potential for this specific compound to inhibit COX-2 or other inflammatory mediators has not been reported.
Anticancer Potential
No in vitro screening data for this compound against any cancer cell lines were found in the scientific literature. Consequently, information regarding its cytotoxic or anti-proliferative potential is not available. Studies on structurally related compounds, such as 2-acetyl-benzylamine, have shown cytotoxic properties against leukemia cell lines, but these findings cannot be extrapolated to this compound. nih.gov
Interaction with Enzymes/Receptors in Cancer Progression
No specific studies were identified that investigate the interaction of this compound with enzymes or receptors directly implicated in cancer progression. Research on the broader class of benzoic acid derivatives suggests that some of these compounds may exhibit anti-cancer properties by interacting with various cellular targets. nih.govmdpi.com For instance, certain dihydroxybenzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which can play a role in cancer by retarding cell growth and inducing apoptosis. nih.gov However, no such studies have been published for this compound.
Enzyme Inhibition Studies
There is no available literature detailing the enzyme inhibition properties of this compound against the specified or any other enzymes.
Targeting Specific Enzymes (e.g., PTP1B, α-glucosidase, Salicylate Synthase)
No experimental data was found on the inhibitory activity of this compound against Protein Tyrosine Phosphatase 1B (PTP1B), α-glucosidase, or Salicylate Synthase.
PTP1B: PTP1B is recognized as a therapeutic target for type 2 diabetes, obesity, and some cancers. nih.govnih.gov Various compounds, including some benzoic acid derivatives like 2-(oxalylamino)-benzoic acid, have been identified as inhibitors of PTP1B. nih.gov However, this compound has not been evaluated in this context.
α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion. researchgate.net While numerous compounds are screened for this activity, no such data exists for this compound.
Kinetic Studies (e.g., Lineweaver-Burk, Dixon Plots)
Kinetic studies are essential for understanding the mechanism of enzyme inhibition. Lineweaver-Burk and Dixon plots are graphical methods used to determine the mode of inhibition (e.g., competitive, non-competitive). As there are no primary enzyme inhibition studies for this compound, no kinetic data or corresponding plots have been published.
Protein-Ligand Interaction Analysis
Molecular docking and other computational methods are used to predict and analyze the binding of a ligand, such as an inhibitor, to the active site of a protein. nih.govniscpr.res.in This analysis provides insights into the potential interactions that stabilize the enzyme-inhibitor complex. A search for molecular docking studies involving this compound with PTP1B, α-glucosidase, or other enzymes yielded no results. While docking studies have been performed on other benzoic acid derivatives to predict their binding affinity to various protein targets, this specific compound has not been the subject of such an analysis. semanticscholar.orgnih.gov
Antioxidant Activity (In Vitro)
No in vitro studies on the antioxidant activity of this compound have been published.
Radical Scavenging Assays (e.g., DPPH)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free-radical scavenging ability of a compound. mdpi.comscispace.com Antioxidant compounds reduce the stable DPPH radical, a process that can be measured by a change in absorbance. preprints.org Despite the prevalence of this assay, there is no published data reporting the results of a DPPH or any other radical scavenging assay for this compound. The antioxidant potential of other benzoic acid derivatives is known to be highly dependent on the nature and position of their substituents.
Modulation of Cellular Pathways
No published in vitro studies were found that specifically investigate the modulation of cellular pathways by this compound.
Data Tables
No data is available.
Detailed Research Findings
No research findings are available.
Structure Activity Relationship Sar Studies
Impact of Benzyloxy Moiety on Biological Activity
The benzyloxy group, which consists of a benzyl (B1604629) group linked via an ether bond, significantly influences the molecule's interaction with biological systems, primarily by increasing its lipophilicity and participating in hydrophobic interactions.
Lipophilicity, or the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical determinant of its pharmacokinetic properties, including its ability to cross biological membranes. The introduction of a benzyloxy group to the benzoic acid scaffold substantially increases its lipophilic character.
Membrane Permeability : Enhanced lipophilicity generally correlates with improved membrane permeability. Studies on related compounds, such as benzyloxy chalcones, have shown that this moiety contributes to significant permeability and bioavailability nih.gov. While increased lipophilicity can improve membrane transport, it must be balanced, as excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance nih.gov. The efficiency with which a compound achieves passive membrane permeability at a given lipophilicity is a key consideration in drug design nih.gov.
General Principle : The principle that increasing the length of a non-polar alkyl or aryl chain enhances antimicrobial or other biological effects by facilitating passage through cell walls has been observed in other benzoic acid derivatives, such as parabens globalresearchonline.net.
Table 1: Physicochemical Properties related to Lipophilicity
| Property | Contribution of Benzyloxy Moiety | Consequence |
| Lipophilicity (LogP) | Significantly increases the calculated octanol-water partition coefficient. | Enhances partitioning into lipid environments. |
| Membrane Permeation | Facilitates passive diffusion across lipid bilayers. | Potentially improved absorption and distribution. nih.gov |
| Aqueous Solubility | Generally decreases water solubility. | A potential liability that needs to be balanced. nih.gov |
Beyond its role in membrane transit, the benzyloxy group is pivotal for forming specific non-covalent bonds with biological targets like enzymes and receptors.
Hydrophobic Pocket Binding : The aromatic ring of the benzyl group is well-suited to fit into hydrophobic pockets within the active sites of enzymes mdpi.com. This interaction can anchor the molecule in a specific orientation, increasing binding affinity and selectivity nih.gov.
π-π Stacking : The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. These interactions are crucial for the stabilization of the ligand-protein complex nih.gov.
Enhanced Affinity and Selectivity : The value of hydrophobic interactions in improving inhibitor affinity and selectivity is a well-recognized principle in drug design nih.govresearchgate.net. In studies of benzyloxy chalcones as monoamine oxidase B (hMAO-B) inhibitors, the benzyloxy group was found to enhance inhibitory activity, with its position on the ring influencing potency nih.gov.
Significance of Acetyl and Carboxylic Acid/Ester Groups
The acetyl and carboxylic acid functionalities are key pharmacophoric features that directly participate in binding events and may influence metabolic pathways.
The carboxylic acid and acetyl groups provide specific hydrogen bonding and ionic interaction points, which are often essential for molecular recognition at a target's active site.
Carboxylic Acid/Carboxylate Group :
Ionic Bonding : At physiological pH, the carboxylic acid group is typically deprotonated to a carboxylate anion. This negative charge is critical for forming strong ionic bonds (salt bridges) with positively charged amino acid residues, such as arginine or lysine, in a binding pocket nih.govsemanticscholar.org.
Hydrogen Bonding : The carboxylic acid can act as both a hydrogen bond donor (via the -OH) and acceptor (via the C=O), contributing to the specificity and strength of the binding interaction researchgate.net. The structure-activity relationship of benzoic acid is characterized by its ability to interact with a variety of biological targets, with modifications to the carboxyl group affecting potency and specificity ijarsct.co.in.
Acetyl Group :
Hydrophobic and Polar Interactions : The acetyl group's methyl component can engage in hydrophobic interactions, while the carbonyl oxygen can act as a hydrogen bond acceptor. In one docking study of a related benzoic acid derivative, the acetyl group was predicted to be located in a hydrophobic pocket of the enzyme trans-sialidase semanticscholar.org.
Impact of Esterification : The conversion of the carboxylic acid to an ester (e.g., methyl or benzyl ester) would fundamentally alter its binding properties. This modification eliminates the potential for ionic bonding and removes a hydrogen bond donor. Such a change often leads to a loss of activity if these interactions are critical tandfonline.com. However, esterification can also be a prodrug strategy to improve membrane permeability.
Table 2: Role of Functional Groups in Target Binding
| Functional Group | Potential Interaction Type | Example from Related Compounds |
| Carboxylic Acid | Ionic bonding, Hydrogen bonding | Forms critical ionic bonds with arginine residues in bacterial RNA polymerase and trans-sialidase. nih.govsemanticscholar.org |
| Acetyl Group | Hydrophobic interactions, Hydrogen bonding | Occupies a hydrophobic pocket in the trans-sialidase active site. semanticscholar.org |
| Carboxylic Ester | Steric hindrance, Altered H-bonding profile | Methylation of the carboxylic acid in other scaffolds can impair activity. tandfonline.com |
HDAC Inhibition : Several naturally occurring benzoic acid derivatives have been shown to inhibit HDACs nih.gov. HDACs are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, playing a key role in regulating gene expression nih.gov. Inhibition of HDACs can lead to the accumulation of acetylated proteins, which can, in turn, induce processes like cell cycle arrest and apoptosis in cancer cells nih.govresearchgate.net.
Mechanism of Gene Regulation : The acetylation of histones neutralizes the positive charge of lysine residues, relaxing the chromatin structure and making DNA more accessible for transcription wikipedia.org. HDACs reverse this process, leading to chromatin condensation and transcriptional repression nih.govwikipedia.org. Molecules that inhibit HDACs can thus reactivate the expression of tumor suppressor genes. While direct evidence for 5-Acetyl-2-(benzyloxy)benzoic acid is not available, its structural class warrants investigation into its potential as an HDAC inhibitor.
Effect of Substitutions on the Benzoic Acid Ring
Electronic Effects : Substituents on a benzene (B151609) ring can be classified as either electron-donating or electron-withdrawing. Electron-withdrawing groups, such as the acetyl group, increase the acidity of the carboxylic acid, while electron-donating groups decrease it libretexts.org. The benzyloxy group is generally considered to be electron-donating through resonance but can have inductive withdrawing effects. The combined electronic influence of these groups affects the pKa of the carboxylic acid and the reactivity of the entire molecule.
Positional Influence : The relative positions of substituents (ortho, meta, para) are critical.
In the case of this compound, the benzyloxy group is ortho to the carboxylic acid, and the acetyl group is para to the benzyloxy group and meta to the carboxylic acid.
Studies on other substituted benzoic acids have shown that substituents at the meta and para positions can considerably enhance biological activity compared to the unsubstituted parent compound nih.gov.
The position of a functional group can dramatically alter its biological effect. For instance, with hydroxybenzoic acids, the ortho and para positions of the hydroxyl group relative to the carboxylate lead to the best antioxidant properties researchgate.net. Shifting a methyl group from an ortho to a meta or para position has also been shown to increase the predicted bioactivity in other complex benzoic acid derivatives icm.edu.pl.
Table 3: General SAR Principles for Substituted Benzoic Acids
| Substitution Aspect | General Effect | Reference |
| Electron-Withdrawing Groups | Increase acidity of the carboxylic acid. | libretexts.org |
| Electron-Donating Groups | Decrease acidity of the carboxylic acid. | libretexts.org |
| Positional Isomerism | Activity is highly dependent on the ortho, meta, or para position of substituents. | nih.govresearchgate.neticm.edu.pl |
| Addition of Halogens/Methyl | Introduction of methyl, chloride, or bromide at meta and para positions can enhance activity. | nih.gov |
Comparative Analysis with Hydroxyl, Methoxy, Chloro, and Amino Analogs
To comprehend the role of the benzyloxy group at the 2-position of this compound, a comparative analysis with its hydroxyl, methoxy, chloro, and amino analogs is crucial. While direct comparative studies on this specific scaffold are limited, insights can be drawn from related structures, such as derivatives of 5-acetamido-2-hydroxy benzoic acid, which serve as a valuable proxy for understanding these interactions. mdpi.com
The replacement of the bulky benzyloxy group with smaller substituents like hydroxyl, methoxy, chloro, or amino groups can significantly alter the molecule's steric and electronic properties, thereby influencing its binding affinity for a target receptor. For instance, in a related series of 5-acetamido-2-hydroxy benzoic acid derivatives, modifications at the 2-position have been shown to impact their analgesic and anti-inflammatory activities. mdpi.com
| Analog | 2-Position Substituent | Key Properties | Potential Impact on Activity |
| 5-Acetyl-2-hydroxybenzoic acid | -OH | Hydrogen bond donor/acceptor | Can form crucial hydrogen bonds with the receptor, potentially increasing affinity. |
| 5-Acetyl-2-methoxybenzoic acid | -OCH3 | Hydrogen bond acceptor, slightly electron-donating | May maintain some hydrogen bonding capability while altering electronic distribution. |
| 5-Acetyl-2-chlorobenzoic acid | -Cl | Electron-withdrawing, lipophilic | Can enhance membrane permeability and introduce halogen bonding interactions. |
| 5-Acetyl-2-aminobenzoic acid | -NH2 | Hydrogen bond donor, electron-donating | Can participate in hydrogen bonding and alter the charge distribution of the aromatic ring. |
The hydroxyl analog can act as both a hydrogen bond donor and acceptor, potentially forming strong interactions within a receptor's binding pocket. The methoxy group, being only a hydrogen bond acceptor, might lead to a different binding orientation or reduced affinity compared to the hydroxyl analog. A chloro substituent introduces lipophilicity and can participate in halogen bonding, which could be favorable for binding to certain protein targets. The amino group, a hydrogen bond donor and electron-donating group, would significantly alter the electronic nature of the aromatic ring and its interaction with the receptor.
Influence of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents on the benzoic acid ring play a pivotal role in modulating biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the acidity of the carboxylic acid, the charge distribution of the entire molecule, and its ability to interact with biological targets through electrostatic or hydrogen bonding interactions.
Electron-Donating Groups (EDGs): Groups like amino (-NH2) and methoxy (-OCH3) increase the electron density of the aromatic ring. This can enhance the molecule's ability to participate in cation-pi interactions or increase the basicity of nearby functional groups, potentially leading to stronger interactions with specific receptor residues. In some contexts, EDGs have been shown to favor affinity for certain receptors. nih.gov
Electron-Withdrawing Groups (EWGs): Groups such as chloro (-Cl) and the acetyl group (-COCH3) itself decrease the electron density of the aromatic ring. This increases the acidity of the carboxylic acid, which may be crucial for ionic interactions with positively charged residues in a receptor's active site. The presence of an EWG can stabilize a negative charge on the carboxylate, making the parent molecule a stronger acid. reddit.com This enhanced acidity can lead to more favorable electrostatic interactions with the target protein.
| Group Type | Example Substituent | Effect on Aromatic Ring | Impact on Carboxylic Acid Acidity | Potential Consequence for Biological Activity |
| Electron-Donating | -NH2, -OCH3 | Increases electron density | Decreases acidity | May enhance cation-pi interactions or alter hydrogen bonding patterns. |
| Electron-Withdrawing | -Cl, -NO2 | Decreases electron density | Increases acidity | Can strengthen ionic interactions with the receptor and enhance binding affinity. |
Conformational Flexibility and Binding Affinity
The ability of a molecule to adopt a specific three-dimensional conformation is a key determinant of its binding affinity to a biological target. The benzyloxy group in this compound introduces a degree of conformational flexibility that is absent in smaller analogs. This flexibility allows the molecule to potentially adapt its shape to fit optimally within the binding site of a receptor, a concept known as "induced fit."
The torsion angles around the ether linkage (C-O-C) of the benzyloxy group allow the phenyl ring to orient itself in various spatial arrangements relative to the benzoic acid core. This conformational freedom can be advantageous, as it increases the probability of finding a low-energy conformation that is complementary to the receptor's surface. However, excessive flexibility can also be detrimental, leading to a significant entropic penalty upon binding, which can decrease affinity. biorxiv.org
The interplay between the molecule's inherent flexibility and the energetic favorability of the bound conformation is a critical aspect of its SAR. A molecule that can readily adopt a bioactive conformation without a significant energy penalty is more likely to exhibit high binding affinity.
Applications in Advanced Organic Synthesis and Drug Discovery Research
Precursor for Complex Organic Molecules
5-Acetyl-2-(benzyloxy)benzoic acid serves as an important precursor in multi-step organic syntheses. Its structure contains a carboxylic acid and a ketone (the acetyl group), which are both amenable to a wide range of chemical transformations, while the phenol (B47542) group is protected by a stable benzyloxy group. This protection prevents the phenolic oxygen from interfering with reactions targeting the other functional groups and can be removed at a later synthetic stage if needed.
Benzoic acid and its derivatives are widely recognized as fundamental intermediates for producing more complex medicinal compounds. eaht.org The utility of such structures lies in their ability to act as a core scaffold to which other chemical moieties can be attached. annexechem.com For instance, the carboxylic acid group can be converted into esters, amides, or other functionalities, while the acetyl group's ketone can undergo reactions like reduction, oxidation, or condensation. This multi-functionality allows chemists to build molecular complexity in a controlled and stepwise manner. The presence of the benzyloxy group specifically enhances the lipophilicity of the molecule, a property that can be advantageous in certain synthetic contexts.
Intermediate in Pharmaceutical Synthesis (e.g., Salmeterol)
The core structure of this compound is a key component in the synthesis of important pharmaceuticals. A prominent example is its role as a precursor to an intermediate in the production of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.
In the patented synthesis of Salmeterol, the methyl ester of the title compound, methyl 5-acetyl-2-(benzyloxy)benzoate , is the direct intermediate used. google.comcymitquimica.com This ester is typically prepared by benzylating its precursor, methyl-5-acetyl-2-hydroxybenzoate , using benzyl (B1604629) chloride in the presence of a base. google.comwipo.int The resulting methyl 5-acetyl-2-(benzyloxy)benzoate is then subjected to bromination to yield methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate . google.comgoogle.com This bromo-intermediate is a crucial building block that is subsequently reacted with another complex amine side-chain to construct the final Salmeterol molecule. google.comwipo.int
The table below outlines the initial steps in a documented Salmeterol synthesis, highlighting the transformation of the core structure. google.com
Table 1: Synthesis of a Key Salmeterol Intermediate
| Step | Starting Material | Reagents & Conditions | Product |
|---|---|---|---|
| Benzylation | Methyl-5-acetyl-2-hydroxybenzoate | Benzyl chloride, Base, Catalyst, Polar Solvent (e.g., DMF) | Methyl 5-acetyl-2-(benzyloxy)benzoate |
| Bromination | Methyl 5-acetyl-2-(benzyloxy)benzoate | N-Bromosuccinimide (NBS), Acid Catalyst (e.g., H₂SO₄), Acetonitrile, 50°C | Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate |
Design and Synthesis of Bioactive Analogs
This compound is an excellent scaffold for the design and synthesis of novel bioactive analogs for drug discovery research. Structure-activity relationship (SAR) studies on related benzoic acid derivatives have demonstrated that systematic modification of the core structure can lead to compounds with potent and selective biological activities. iomcworld.comicm.edu.pl
Research into new non-steroidal anti-inflammatory drugs (NSAIDs) has explored derivatives of 5-amino-2-hydroxy benzoic acid . In these studies, acylating the amino group with moieties like benzoyl or phenylacetyl groups (creating structures with some similarity to the title compound) was investigated to enhance selectivity for the COX-2 enzyme. mdpi.comnih.gov This approach demonstrates a common strategy: using a core scaffold and modifying a key functional group to tune biological activity. nih.gov
Similarly, in the development of protein kinase CK2 inhibitors, researchers designed analogs of 4-(thiazol-5-yl)benzoic acid. It was found that introducing a benzyloxy group onto the benzoic acid ring maintained potent inhibitory activity against the kinase, highlighting the utility of this specific functional group in the design of bioactive molecules. nih.gov The design of such analogs often involves creating a library of related compounds where different parts of the molecule are systematically varied to understand their effect on a biological target. mdpi.com
The table below summarizes findings from studies on related benzoic acid derivatives, illustrating the principles of analog design.
Table 2: Examples of Bioactive Analog Design Based on Benzoic Acid Scaffolds
| Core Scaffold | Modification Strategy | Target/Activity | Research Finding | Citation |
|---|---|---|---|---|
| 5-Amino-2-hydroxy benzoic acid | N-acylation with benzoyl chloride or phenylacetyl chloride | Analgesic (COX-2 inhibitor) | The resulting derivatives showed reduced pain activity in in-vivo tests, suggesting potential as more active analgesics. | mdpi.comnih.gov |
| 4-(Thiazol-5-yl)benzoic acid | Introduction of a benzyloxy group at the 3-position | Protein Kinase CK2 Inhibitor | The modification maintained potent CK2 inhibitory activities and led to enhanced antiproliferative activity in A549 cancer cells. | nih.gov |
These examples underscore how the this compound structure can be systematically modified—for instance, by altering the acetyl group, changing the substitution pattern, or replacing the benzyloxy group with other ethers—to generate novel compounds for screening against various therapeutic targets.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes
The conventional synthesis of 5-Acetyl-2-(benzyloxy)benzoic acid typically involves the benzylation of a precursor like methyl-5-acetyl-2-hydroxybenzoate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. google.com A known method involves reacting methyl-5-acetyl-2-hydroxybenzoate with benzyl (B1604629) chloride in the presence of a base and catalyst. google.com
While effective, these multi-step processes present opportunities for improvement. Future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies. Key areas for exploration include:
Catalytic Systems: Investigating novel catalysts to improve reaction yields and reduce the need for harsh reagents.
One-Pot Syntheses: Designing streamlined procedures that combine multiple reaction steps into a single operation, thereby minimizing solvent waste and purification efforts.
Flow Chemistry: Implementing continuous flow manufacturing processes could enhance reaction control, improve safety, and allow for easier scalability compared to traditional batch methods.
Enzymatic Synthesis: Exploring the use of enzymes for specific steps, such as the hydrolysis of the ester, could offer high selectivity and milder reaction conditions.
Advanced synthetic strategies reported for other complex molecules, such as the Knoevenagel condensation used for 5-O-feruloylquinic acid synthesis, could serve as inspiration for developing innovative routes to this compound and its analogs. researchgate.net
Design of Next-Generation Derivatives with Enhanced Bioactivity
The core structure of this compound is a promising scaffold for creating new derivatives with superior therapeutic properties. The design of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved activity and reduced side effects remains a significant challenge in medicinal chemistry. researchgate.net By systematically modifying the functional groups on the aromatic ring, researchers can fine-tune the molecule's pharmacodynamic and pharmacokinetic profiles.
For instance, research on analogous 5-acetamido-2-hydroxy benzoic acid derivatives has shown that altering substituents can increase selectivity for specific biological targets, such as the cyclooxygenase-2 (COX-2) enzyme. mdpi.com This approach aims to enhance anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective COX inhibition. mdpi.com
Future design strategies could involve:
Modification of the Acetyl Group: Converting the ketone to other functional groups (e.g., oximes, hydrazones) to explore different binding interactions with target proteins.
Substitution on the Benzyl Group: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the benzyloxy moiety to modulate the electronic properties and steric bulk of the molecule.
Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic moieties (e.g., tetrazoles) to potentially improve oral bioavailability and metabolic stability.
The synthesis of related heterocyclic structures, such as chromane (B1220400) derivatives from benzoic acid esters for antitubercular research, demonstrates that the core scaffold can be used to develop compounds for a wide range of diseases. unimi.it
Table 1: Potential Strategies for Derivative Design
| Modification Site | Proposed Change | Rationale for Enhanced Bioactivity |
| Acetyl Group (Position 5) | Conversion to oxime or hydrazone | Alter binding pocket interactions; potentially increase target specificity. |
| Benzyloxy Group (Position 2) | Substitution on the phenyl ring | Modulate lipophilicity and electronic properties to improve cell permeability and target affinity. |
| Carboxylic Acid (Position 1) | Replacement with a tetrazole | Improve pharmacokinetic properties such as absorption and metabolic stability. |
| Aromatic Ring | Introduction of additional substituents | Fine-tune steric and electronic profile for optimized target engagement. |
Integration of Advanced Computational Methodologies
The integration of computational chemistry and molecular modeling is essential for modern drug discovery. These in silico techniques can significantly de-risk and accelerate the development of new therapeutic agents by predicting their properties before synthesis. mdpi.com
For this compound and its future derivatives, computational tools can be applied in several key areas:
Molecular Docking: Simulating the binding of the compound and its analogs to the active sites of target proteins, such as COX-2. This can predict binding affinity and guide the design of more potent inhibitors. mdpi.com
Pharmacokinetic (ADME) Prediction: Using computational models to forecast the Absorption, Distribution, Metabolism, and Excretion properties of new derivatives. This helps in prioritizing compounds with favorable drug-like characteristics. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural features of the compounds with their biological activities. These models can then be used to predict the activity of unsynthesized derivatives.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to provide a deeper understanding of the stability and nature of the binding interactions.
Rational drug design, which combines these computational approaches, was successfully used in the development of 5-acetamido-2-hydroxy benzoic acid. mdpi.com Applying these methods will be crucial for efficiently navigating the vast chemical space of possible derivatives and identifying candidates with the highest potential for clinical success.
Table 2: Application of Computational Methodologies
| Computational Technique | Objective |
| Molecular Docking | Predict binding modes and affinity to biological targets (e.g., COX-2). mdpi.com |
| ADME/Tox Prediction | Forecast pharmacokinetic properties and potential toxicity in silico. mdpi.com |
| QSAR | Correlate chemical structure with biological activity to guide lead optimization. |
| Molecular Dynamics | Analyze the stability and dynamics of the ligand-protein complex. |
Mechanistic Elucidation at the Molecular Level
A thorough understanding of a compound's mechanism of action is fundamental to its development as a therapeutic agent. For this compound, future research must aim to precisely identify its molecular targets and elucidate the biochemical pathways it modulates.
Given its structural similarity to salicylic (B10762653) acid derivatives, a primary hypothesis is that it functions as an inhibitor of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. mdpi.com However, the exact nature of this inhibition, including its selectivity for COX-1 versus COX-2, needs to be experimentally determined.
Beyond COX inhibition, other potential mechanisms should be investigated. The biological activity of related molecules, such as 5-amino-2-benzyloxy-benzoic acid, is thought to be mediated by interactions with various enzymes and receptors through hydrogen bonding and hydrophobic interactions. smolecule.com Research should therefore include:
Target Identification Studies: Employing techniques like affinity chromatography and proteomics to identify the full range of proteins that interact with the compound in biological systems.
Enzyme Inhibition Assays: Quantifying the inhibitory activity against a panel of relevant enzymes to determine the specificity of action.
Cell-Based Assays: Investigating the effects of the compound on cellular signaling pathways involved in inflammation, pain, and other relevant physiological processes.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the structure of the compound bound to its primary target, providing definitive insight into the binding mode at the atomic level.
Synergistic Effects with Other Bioactive Compounds
Polypharmacology, or the use of combination therapies, is an increasingly important strategy for treating complex diseases. Investigating the synergistic potential of this compound with other bioactive compounds could unlock new therapeutic applications and enhance its efficacy.
Synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Studies on other carboxylic acids and phenolic compounds have demonstrated significant synergistic increases in antioxidant capacity when used in combination. nih.gov For example, mixtures of compounds like vanillin (B372448) and 4-hydroxybenzoic acid showed antioxidant effects that were more than double what would be expected from their individual activities. nih.gov
Future research in this area should explore:
Combination with other NSAIDs: Assessing whether co-administration with other anti-inflammatory agents allows for lower doses of each drug, potentially reducing the risk of side effects.
Synergy with Antibiotics: Investigating if the compound can enhance the activity of antibiotics against resistant bacterial strains, a critical area of unmet medical need.
Combination with Chemotherapeutic Agents: Exploring its potential to sensitize cancer cells to existing anticancer drugs or to mitigate the inflammatory side effects of chemotherapy.
These studies would require systematic in vitro and subsequent in vivo testing to identify promising combinations and quantify the degree of synergy.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 5-Acetyl-2-(benzyloxy)benzoic acid?
- Methodological Answer : The synthesis typically involves benzyloxy group introduction via nucleophilic substitution or protection of hydroxyl groups. For example, benzyl bromide or chloride can react with a hydroxylated benzoic acid precursor under basic conditions (e.g., K₂CO₃ or NaH) to install the benzyloxy group. Acetylation is achieved using acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., H₂SO₄). A related pathway involves intermediates like 2-(benzyloxy)benzoic acid derivatives, where acetylation occurs post-substitution . Monitoring reaction progress via TLC and purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) are standard practices.
Q. How is this compound characterized for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key signals include:
- ¹H NMR : A singlet for the acetyl group (δ ~2.6 ppm), aromatic protons (δ 6.8–8.0 ppm), and benzyloxy CH₂ (δ ~5.1 ppm).
- ¹³C NMR : Carbonyl carbons (acetyl at δ ~200 ppm, carboxylic acid at δ ~170 ppm) and aromatic carbons (δ 110–160 ppm).
Mass spectrometry (LC-MS or HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in a tightly sealed container in a dry, ventilated area away from incompatible materials (strong oxidizers). Follow protocols for spill management (neutralize with sodium bicarbonate) and waste disposal (organic waste streams) .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and purity in the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Acetylation reactions often require mild heating (40–60°C) to avoid side reactions (e.g., over-acetylation).
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) as a catalyst for efficient acetylation.
- Purification : Employ recrystallization (e.g., ethanol/water) or preparative HPLC for high-purity isolation.
- Monitoring : Real-time FTIR or in-situ NMR can track intermediate formation and optimize reaction quenching .
Q. How do researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from impurities or tautomerism. Strategies include:
- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and confirm connectivity.
- Deuterium Exchange : Identify exchangeable protons (e.g., -OH) by comparing spectra in D₂O vs. CDCl₃.
- Alternative Techniques : X-ray crystallography for absolute configuration validation if crystalline .
Q. What strategies are employed to study the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- Derivatization : React the acetyl group with hydrazines to form hydrazones for bioactivity screening.
- Hydrogenolysis : Remove the benzyloxy group (Pd/C, H₂) to generate hydroxylated analogs for structure-activity relationship (SAR) studies.
- Enzymatic Assays : Test inhibition of enzymes like aldose reductase (using LC-MS to quantify substrate conversion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
